molecular formula C22H23NO3 B5728948 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate

Cat. No. B5728948
M. Wt: 349.4 g/mol
InChI Key: HELQVQUSHVDSAY-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate, also known as TMAQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMAQA is a derivative of quinoline and is synthesized by the condensation of 4-methoxyphenylacetic acid and 2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde.

Scientific Research Applications

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In analytical chemistry, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been investigated as a potential reagent for the determination of various analytes, including amino acids and metal ions.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In Alzheimer's disease, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine. In Parkinson's disease, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to inhibit the aggregation of alpha-synuclein, which is a protein that is implicated in the pathogenesis of the disease.
Biochemical and Physiological Effects:
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. In Alzheimer's disease, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to improve cognitive function and reduce the accumulation of amyloid-beta, which is a protein that is implicated in the pathogenesis of the disease. In Parkinson's disease, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to reduce the formation of alpha-synuclein aggregates and improve motor function.

Advantages and Limitations for Lab Experiments

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate, including the development of more potent and selective analogs for specific applications, the investigation of the underlying mechanisms of action, and the exploration of new applications in various fields. Additionally, the development of new synthetic methods for 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate and its analogs could lead to more efficient and cost-effective production methods. Overall, the study of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has the potential to lead to significant advancements in various fields, including medicine, material science, and analytical chemistry.

Synthesis Methods

The synthesis of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate involves the condensation of 4-methoxyphenylacetic acid and 2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography.

properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) (E)-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-15-14-22(2,3)23-20-11-10-18(13-19(15)20)26-21(24)12-7-16-5-8-17(25-4)9-6-16/h5-14,23H,1-4H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELQVQUSHVDSAY-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate

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